molecular formula C23H20ClN3OS B11116934 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11116934
M. Wt: 421.9 g/mol
InChI Key: MXJDSYAOIFXNBT-UHFFFAOYSA-N
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Description

The compound 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide features a benzimidazole core substituted with a 2-chlorobenzyl group at position 2. The benzimidazole is linked via an acetamide bridge to a 3-(methylsulfanyl)phenyl group.

Benzimidazole derivatives are widely explored in medicinal chemistry due to their resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The methylsulfanyl group enhances lipophilicity, while the chlorobenzyl moiety may influence steric and electronic characteristics.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3OS/c1-29-18-9-6-8-17(14-18)25-23(28)15-27-21-12-5-4-11-20(21)26-22(27)13-16-7-2-3-10-19(16)24/h2-12,14H,13,15H2,1H3,(H,25,28)

InChI Key

MXJDSYAOIFXNBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

One-Pot Cyclization with Trichloroacetyl Isocyanate

In this method, 1,2-phenylenediamine (1 ) reacts with trichloroacetyl isocyanate (2 ) in dichloromethane at −10°C, followed by stirring at room temperature. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming an intermediate urea derivative, which undergoes intramolecular cyclization to yield the benzimidazole core (3 ) (Scheme 1). This method achieves near-quantitative yields (98–100%) under mild conditions, avoiding toxic reagents like mercury or copper catalysts.

Key Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature−10°C → room temperature
Reaction Time20 min – 2 hours
Yield98–100%

Synthesis of the Acetamide Moiety

The acetamide side chain is introduced via nucleophilic acyl substitution. Patent EP2850068B1 describes analogous acetamide formations using activated esters.

Chloroacetylation Followed by Amide Coupling

The benzimidazole derivative (4 ) is reacted with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine as a base. The resulting chloroacetamide intermediate (5 ) is then coupled with 3-(methylsulfanyl)aniline (6 ) using a carbodiimide coupling agent (e.g., EDCl/HOBt) in dichloromethane (Scheme 2).

Reaction Parameters

StepConditionsYield
ChloroacetylationTHF, 0°C → rt, 2 hours85%
Amide CouplingDCM, EDCl/HOBt, rt, 24 hours70%

Alternative Pathways and Comparative Analysis

Direct Coupling via Acyl Chloride

An alternative route involves converting the benzimidazole acetic acid derivative to its acyl chloride using thionyl chloride, followed by reaction with 3-(methylsulfanyl)aniline. While this method reduces step count, it requires stringent moisture control and yields are comparable (68–72%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMF accelerates the alkylation step, improving yields to 80% while reducing reaction time. However, scalability remains a challenge.

Characterization and Quality Control

Critical analytical data for intermediates and the final compound are summarized below:

Spectroscopic Data for Final Compound

TechniqueKey Signals
1H NMR (250 MHz, DMSO-d6)δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 11H, Ar-H), 4.89 (s, 2H, CH2), 2.45 (s, 3H, SCH3)
IR (KBr)3420 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 755 cm⁻¹ (C-Cl)
HRMS m/z 401.5 [M+H]+

Challenges and Mitigation Strategies

  • Low Solubility : The final compound exhibits poor solubility in aqueous media. Co-solvents like DMSO or PEG-400 improve formulation stability.

  • Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) is essential to remove unreacted aniline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various benzimidazole derivatives, including those similar to 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide. These derivatives were tested against several bacterial strains and demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have assessed its efficacy against various cancer cell lines, revealing that certain structural modifications can enhance its cytotoxic effects . For instance, compounds structurally similar to this compound have been found to exhibit IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Enzyme Inhibition

The compound's structural characteristics make it a candidate for enzyme inhibition studies. Research has shown that benzimidazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways. Specifically, studies have focused on their inhibitory action against enzymes such as dihydrofolate reductase and other targets relevant in cancer therapy and antimicrobial action .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of antimicrobial efficacy against various bacterial strainsSignificant activity observed; effective against both Gram-positive and Gram-negative bacteria .
Anticancer ScreeningAssessment of cytotoxic effects on cancer cell linesIC50 values indicated potent activity; some derivatives were more effective than standard drugs like 5-fluorouracil .
Enzyme Inhibition ResearchInvestigation of enzyme inhibitory potentialIdentified as potential inhibitors for key enzymes related to cancer metabolism and bacterial resistance mechanisms .

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The target compound’s benzimidazole core distinguishes it from analogs with pyrazole, oxadiazole, or pyridine systems. Key comparisons include:

Compound Name Core Structure Key Substituents Reference
Target Compound Benzimidazole 2-(2-chlorobenzyl), N-[3-(methylsulfanyl)phenyl]acetamide -
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide Pyrazole 1,2,4-Oxadiazolyl, 4-methoxyphenyl, methylsulfanyl
2-[(5-Methoxy-1H-Benzimidazol-2-yl)Sulfanyl]-N-[3-(Trifluoromethyl)Phenyl]Acetamide Benzimidazole 5-methoxy, sulfanyl linker, 3-(trifluoromethyl)phenyl
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide Pyrazolone 3,4-dichlorophenyl, 1,5-dimethyl-3-oxo-2-phenyl
7-Chloro-2-(3-Fluoro-2-Methoxypyridin-4-yl)-1H-1,3-Benzodiazole Benzodiazole 7-chloro, 3-fluoro-2-methoxypyridin-4-yl

Key Observations :

  • Benzimidazole vs.
  • Substituent Effects : The 3-(methylsulfanyl)phenyl group in the target compound enhances lipophilicity relative to the 3-(trifluoromethyl)phenyl group in , which introduces strong electron-withdrawing effects.

Conformational Flexibility

The acetamide linker and substituent orientations significantly impact molecular conformation:

  • Target Compound : Likely adopts a single predominant conformer due to steric constraints from the chlorobenzyl and benzimidazole groups, similar to 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide in .
  • Diphenylthiophosphoryl Analogs : Exhibit equilibrium between synclinal and anticlinal conformers (e.g., 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide), increasing structural flexibility .

Electronic and Steric Properties

  • Halogen Effects : The 2-chlorobenzyl group in the target compound introduces moderate electron-withdrawing effects, whereas 3,4-dichlorophenyl in provides stronger electronegativity and steric bulk.
  • Sulfur-Containing Groups : Methylsulfanyl (target) vs. sulfanyl linkers () alter electronic density; methylsulfanyl is less polar but more metabolically stable than sulfhydryl groups.

Biological Activity

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 955279-52-4) is a compound that belongs to the class of benzimidazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

  • Molecular Formula : C23H20ClN3OS
  • Molecular Weight : 421.9 g/mol

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2 μg/ml
Other derivativesEscherichia coliVaried, generally < 10 μg/ml

In a study focusing on the structure-activity relationship (SAR) of benzimidazole derivatives, it was found that introducing specific substituents could enhance antibacterial efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Cell Line Compound Percentage Inhibition
MCF-7 (breast cancer)This compound95%
A549 (lung cancer)Similar derivatives77% compared to cisplatin (60%)

In particular, compounds similar to the target molecule demonstrated potent growth inhibition in human breast adenocarcinoma MCF-7 cells and human lung carcinoma A549 cells, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Activity

Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties. These compounds can inhibit various inflammatory mediators, making them candidates for treating inflammatory diseases.

Case Studies

Several studies have explored the synthesis and biological evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation of Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against multiple pathogens. The study highlighted that modifications at the benzene ring significantly influenced antimicrobial potency .
  • Anticancer Studies : Another research focused on the cytotoxic effects of novel benzimidazole derivatives against cancer cell lines. It was found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Q & A

Basic: What are the optimal synthetic routes for 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide?

Methodological Answer:
The synthesis typically involves a multi-step process:

Condensation reactions : Reacting 2-chlorobenzyl derivatives with benzimidazole precursors in ethanol under reflux (4–6 hours) to form the benzimidazole core .

Acetylation : Introducing the acetamide group via nucleophilic substitution using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .

Thioether linkage : Coupling with 3-(methylsulfanyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dry DMF .
Key Optimization Parameters :

  • Reaction monitoring via TLC (chloroform:methanol, 7:3) .
  • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the compound's bioactivity?

Methodological Answer:
SAR studies should focus on:

Substituent Modifications :

  • Vary the 2-chlorobenzyl group to assess steric/electronic effects on target binding (e.g., replace Cl with F or CF₃) .
  • Replace the methylsulfanyl group with other sulfur-containing moieties (e.g., sulfonyl, sulfonamide) to modulate solubility and target affinity .

Biological Assays :

  • Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) with IC₅₀ determination .
  • Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases, GPCRs) .

Basic: What analytical techniques are critical for confirming the compound's structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., benzimidazole NH at δ 12.5 ppm, acetamide carbonyl at δ 170 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 462.1234) .
  • Infrared Spectroscopy (IR) :
    • Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .
  • X-ray Crystallography :
    • Single-crystal analysis to resolve stereochemistry and intermolecular interactions .

Advanced: How can researchers resolve discrepancies in reported enzyme inhibition data across studies?

Methodological Answer:
Discrepancies may arise due to:

Assay Conditions :

  • Standardize buffer pH (e.g., Tris-HCl vs. phosphate buffers), ionic strength, and temperature .
  • Validate enzyme source (recombinant vs. tissue-extracted isoforms) .

Control Experiments :

  • Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) .
  • Test for non-specific binding using scrambled peptide substrates .

Data Normalization :

  • Normalize inhibition rates to protein concentration (Bradford assay) and activity baselines .

Basic: What strategies are effective for improving the compound's aqueous solubility in biological assays?

Methodological Answer:

Co-solvent Systems :

  • Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .

Derivatization :

  • Introduce polar groups (e.g., hydroxyl, carboxyl) on the phenylacetamide moiety .

Nanoformulations :

  • Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Advanced: How should researchers design in vivo studies to validate the compound's pharmacokinetic (PK) and toxicity profiles?

Methodological Answer:

Animal Models :

  • Use Sprague-Dawley rats for PK studies (IV/oral administration) with plasma sampling at 0, 1, 2, 4, 8, 12, 24 hours .

Analytical Methods :

  • Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) .

Toxicity Screening :

  • Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues .

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